
acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide is a complex organic compound that combines the properties of acetic acid and a hydrazinylmethylideneamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide typically involves the reaction of acetic acid with (2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts in these reactors can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
Acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide involves its interaction with specific molecular targets and pathways. The hydrazinylmethylideneamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydrazine derivatives and amino acids with hydrazinylmethylideneamino groups. Examples include:
- (2S)-2-amino-5-(hydrazinylmethylideneamino)pentanoic acid
- (2S)-2-amino-4-(hydrazinylmethylideneamino)butanoic acid .
Uniqueness
What sets acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
85466-98-4 |
|---|---|
Formule moléculaire |
C10H23N5O5 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide |
InChI |
InChI=1S/C6H15N5O.2C2H4O2/c7-5(6(8)12)2-1-3-10-4-11-9;2*1-2(3)4/h4-5H,1-3,7,9H2,(H2,8,12)(H,10,11);2*1H3,(H,3,4)/t5-;;/m0../s1 |
Clé InChI |
KSAZADWUSRGKGP-XRIGFGBMSA-N |
SMILES isomérique |
CC(=O)O.CC(=O)O.C(C[C@@H](C(=O)N)N)CN=CNN |
SMILES canonique |
CC(=O)O.CC(=O)O.C(CC(C(=O)N)N)CN=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


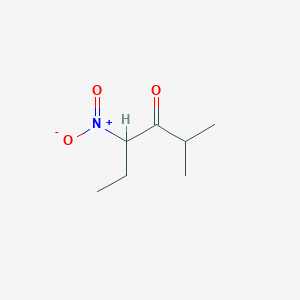
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)

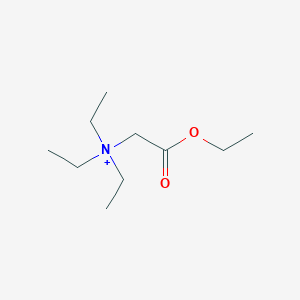
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
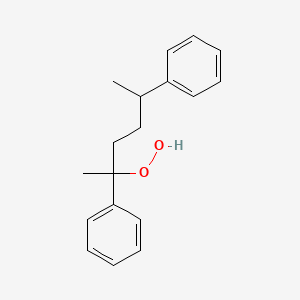

![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)

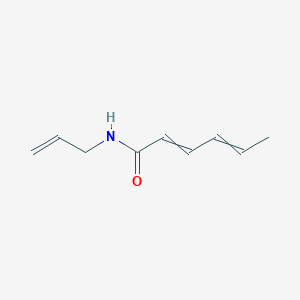
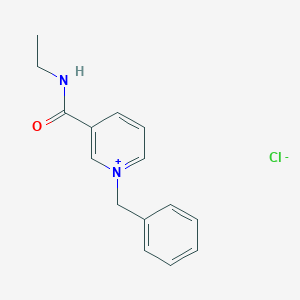
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)

